6-(Aminomethyl)-N-methylpyridine-3-carboxamide 6-(Aminomethyl)-N-methylpyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643418
InChI: InChI=1S/C8H11N3O/c1-10-8(12)6-2-3-7(4-9)11-5-6/h2-3,5H,4,9H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

6-(Aminomethyl)-N-methylpyridine-3-carboxamide

CAS No.:

Cat. No.: VC17643418

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-N-methylpyridine-3-carboxamide -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 6-(aminomethyl)-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H11N3O/c1-10-8(12)6-2-3-7(4-9)11-5-6/h2-3,5H,4,9H2,1H3,(H,10,12)
Standard InChI Key BRJRJJDYFNZVDH-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CN=C(C=C1)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-(Aminomethyl)-N-methylpyridine-3-carboxamide features a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl moiety. The N-methyl group on the carboxamide further differentiates its structure from related analogs. Key physicochemical properties include:

PropertyValueSource
CAS Registry Number1523072-63-0
Molecular FormulaC8H11N3O\text{C}_8\text{H}_{11}\text{N}_3\text{O}
Molecular Weight165.19 g/mol
Purity≥95%

The compound’s structure aligns with derivatives explored for dipeptidyl peptidase-4 (DPP-4) inhibition, though direct evidence for this application is absent .

Spectral Data

While specific spectral data (e.g., 1H^1\text{H}-NMR, IR) for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is unavailable, analogous compounds such as 2-amino-6-methylpyridine exhibit characteristic absorptions:

  • IR: N-H stretching (~3350 cm1^{-1}), C=N vibrations (~1600 cm1^{-1}) .

  • 1H^1\text{H}-NMR: Pyridine protons resonate between δ 6.5–8.5 ppm, with methyl groups near δ 2.3 ppm .

These features suggest that similar analytical techniques would apply to the target compound.

Synthesis and Production

Synthetic Pathways

The synthesis of aminomethyl-pyridines typically involves catalytic hydrogenation of cyano precursors or reductive amination strategies . For example:

  • Cyano Group Reduction: A 3-cyano-pyridine intermediate is hydrogenated using Raney nickel or palladium catalysts to yield the aminomethyl group .

  • Amide Coupling: Carboxylic acid derivatives are coupled with amines using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

Although the exact route for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is undisclosed, its structure suggests a multistep synthesis involving:

  • Introduction of the carboxamide via coupling of pyridine-3-carboxylic acid with methylamine.

  • Aminomethylation at the 6-position through reductive amination or nitrile reduction.

Challenges in Scale-Up

The compound’s discontinued status implies scalability issues, potentially due to:

  • Low yields in critical steps (e.g., selective hydrogenation).

  • Stability concerns under reaction conditions.

Pharmacological Applications and Mechanisms

CompoundDPP-4 IC50_{50} (nM)DPP-8 SelectivitySource
5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxamide10660-fold
6-(Aminomethyl)-N-methylpyridine-3-carboxamideNot testedNot tested

Selectivity Considerations

Selectivity over related proteases (e.g., DPP-8) is critical to avoiding off-target effects . The N-methyl carboxamide in 6-(Aminomethyl)-N-methylpyridine-3-carboxamide may reduce binding to non-target enzymes, but empirical validation is needed.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment . Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 165.14 (M+H$$$$ ^+ ) and fragmentation patterns indicative of the aminomethyl and carboxamide groups.

Future Directions and Research Gaps

Biological Screening

Priority areas include:

  • In vitro DPP-4/DPP-8 inhibition assays.

  • Cytotoxicity profiling in mammalian cell lines .

Structural Optimization

Modifications to enhance solubility (e.g., polar substituents) or stability (e.g., prodrug formulations) could revitalize interest in this compound.

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